Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylth io)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate

Catalog No.
S4351297
CAS No.
M.F
C22H22N6O3S4
M. Wt
546.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop...

Product Name

Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylth io)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C22H22N6O3S4

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C22H22N6O3S4/c1-4-10-28-16(11-33-22-24-14-8-6-7-9-15(14)34-22)26-27-21(28)32-12-17(29)25-20-23-13(3)18(35-20)19(30)31-5-2/h4,6-9H,1,5,10-12H2,2-3H3,(H,23,25,29)

InChI Key

WDFKUPQAPOTMFE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC4=CC=CC=C4S3)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC4=CC=CC=C4S3)C

The exact mass of the compound ethyl 2-{[({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is 546.06362328 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as thiazoles, triazoles, and benzothiazoles. The presence of these moieties suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Typical for compounds containing thiazole and triazole rings. These may include:

  • Nucleophilic substitutions at the thiazole or triazole nitrogen atoms.
  • Electrophilic aromatic substitutions on the benzothiazole moiety.
  • Hydrolysis of the ester group to yield the corresponding acid and alcohol.

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific properties.

Preliminary studies suggest that compounds similar to Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate exhibit significant biological activities. These may include:

  • Antimicrobial properties, particularly against bacteria and fungi.
  • Anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Further research is needed to elucidate the specific biological pathways affected by this compound.

The synthesis of Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions including:

  • Formation of the thiazole ring through condensation reactions involving appropriate precursors.
  • Synthesis of the benzothiazole derivative via nucleophilic substitution reactions.
  • Coupling reactions to attach the various functional groups, ensuring proper orientation and substitution patterns.

Each step requires careful optimization of reaction conditions (temperature, solvents, catalysts) to achieve high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Development of new drugs targeting infectious diseases or cancer.
  • Agriculture: Use as a fungicide or pesticide due to its antimicrobial properties.
  • Material Science: Incorporation into polymers or coatings that require specific chemical resistance or biological activity.

The versatility of its structure allows for modifications that can tailor its properties for specific applications.

Interaction studies are essential to understand how Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate interacts with biological targets. These studies may involve:

  • Binding affinity assays to determine how effectively the compound binds to specific receptors or enzymes.
  • In vitro and in vivo studies to assess pharmacokinetics and pharmacodynamics.

Such studies will provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzothiazole derivativesContains benzothiazole ringsVaried biological activities based on substituents
ThiazolidinonesThiazole ring with additional carbon chainsKnown for anti-diabetic properties
Triazole-based compoundsTriazole rings with different substituentsOften used in antifungal medications

The uniqueness of Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate lies in its combination of multiple heterocyclic systems which may enhance its biological activity and specificity compared to other similar compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

546.06362328 g/mol

Monoisotopic Mass

546.06362328 g/mol

Heavy Atom Count

35

Dates

Last modified: 04-15-2024

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